7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13168001
InChI: InChI=1S/C10H10O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3,(H,11,12)
SMILES: COC1=CC(=CC2=C1OCC2)C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid

CAS No.:

Cat. No.: VC13168001

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylicacid -

Specification

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid
Standard InChI InChI=1S/C10H10O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChI Key MEEQICRWRRGNKR-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1OCC2)C(=O)O
Canonical SMILES COC1=CC(=CC2=C1OCC2)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular framework consists of a benzofuran core with a methoxy group (-OCH₃) at position 7 and a carboxylic acid (-COOH) at position 5. Key structural features include:

  • IUPAC Name: 7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • SMILES: COC1=CC(=CC2=C1OCC2)C(=O)O

  • InChIKey: MEEQICRWRRGNKR-UHFFFAOYSA-N

Table 1: Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface66.8 Ų

The dihydrofuran ring reduces aromaticity compared to fully unsaturated benzofurans, potentially enhancing solubility and metabolic stability. The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions in biological systems.

MethodStarting MaterialKey ReagentsIntermediate
Pd-Catalyzed Coupling5-IodovanillinPd(PPh₃)₄, CuI7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde
Claisen RearrangementVanillinPropargyl bromide, CsF7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Biological Activity and Mechanisms

Benzofuran derivatives exhibit diverse pharmacological activities, though specific data for this compound remain sparse.

Anticancer Activity

Benzofurans inhibit cancer cell proliferation via apoptosis induction and kinase inhibition. For example, 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde demonstrated an IC₅₀ of 15 µM against A549 lung cancer cells . The carboxylic acid moiety could modulate selectivity by interacting with polar residues in oncogenic proteins.

Table 3: Biological Activities of Analogues

CompoundActivity (IC₅₀/MIC)Target
5-Bromo-7-methoxy-2-nitro-1-benzofuran4–8 µg/mLStaphylococcus aureus
2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde15 µMA549 lung cancer cells

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold serves as a versatile platform for derivatization:

  • Antimicrobial Agents: Functionalization at position 5 with sulfonamides or quinolones may enhance Gram-negative activity.

  • Anticancer Drugs: Introduction of alkyl chains at position 2 could improve lipid bilayer permeability.

Material Science

Benzofuran-carboxylic acid hybrids are explored as organic semiconductors due to their planar structure and electron-withdrawing groups.

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